An In-Depth Technical Guide to 2-Chloro-3-iodo-5-methylpyridine (CAS No. 59782-91-1)
An In-Depth Technical Guide to 2-Chloro-3-iodo-5-methylpyridine (CAS No. 59782-91-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical examination of 2-Chloro-3-iodo-5-methylpyridine, a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. This guide moves beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and application, grounded in established scientific principles and field-proven insights. As a senior application scientist, my objective is to equip you with the causal understanding necessary to effectively utilize this versatile reagent in your research and development endeavors. Every protocol and piece of data presented herein is curated to be self-validating, supported by authoritative references to ensure the highest degree of scientific integrity.
Section 1: Core Characteristics and Physicochemical Properties
2-Chloro-3-iodo-5-methylpyridine is a dihalogenated picoline derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine ring, allows for selective functionalization, making it a valuable scaffold in the construction of complex molecular architectures.
Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 59782-91-1 | [1][2][3][4] |
| Molecular Formula | C₆H₅ClIN | [1] |
| Molecular Weight | 253.47 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 61-63 °C | [1] |
| Boiling Point | 284.1 ± 35.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | 4°C, protect from light | [1] |
Spectroscopic Data
A thorough understanding of the spectroscopic signature of 2-Chloro-3-iodo-5-methylpyridine is essential for reaction monitoring and quality control.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 8.15 (s, 1H), 7.96 (s, 1H), 2.26 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 151.7, 149.4, 149.2, 133.6, 94.4, 17.3 |
| Infrared (IR) | Key peaks at 2921, 1459, 1402 cm⁻¹ |
Section 2: Synthesis and Manufacturing
The primary and most reliable route to 2-Chloro-3-iodo-5-methylpyridine is through a Sandmeyer reaction, starting from the readily available 3-Amino-2-chloro-5-methylpyridine. This classic transformation provides a high-yielding and scalable method for the synthesis of this key intermediate.
Synthetic Pathway Overview
Caption: Synthetic route to 2-Chloro-3-iodo-5-methylpyridine.
Step-by-Step Synthesis Protocol: 2-Chloro-3-iodo-5-methylpyridine
This protocol is based on a well-established Sandmeyer reaction methodology. The causality behind each step is explained to provide a deeper understanding of the process.
Starting Material: 3-Amino-2-chloro-5-methylpyridine
Objective: To introduce an iodo group at the 3-position of the pyridine ring via a diazotization-iodination sequence.
Materials:
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3-Amino-2-chloro-5-methylpyridine
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Dichloromethane (CH₂Cl₂)
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Sodium Hydroxide (NaOH) solution (10 N)
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Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
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Ethyl acetate and cyclohexane (for elution)
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-Chloro-3-iodo-5-methylpyridine.
Detailed Procedure:
-
Diazotization:
-
In a reaction vessel, dissolve 3-Amino-2-chloro-5-methylpyridine in concentrated hydrochloric acid. The acidic medium is crucial for the in-situ formation of nitrous acid from sodium nitrite.
-
Cool the solution to -15 °C using an appropriate cooling bath. Low temperatures are essential to prevent the premature decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed -10 °C. This controlled addition prevents a runaway exothermic reaction and maximizes the yield of the diazonium salt.
-
Stir the reaction mixture at -10 °C for 15 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
To the cold diazonium salt solution, add a pre-cooled aqueous solution of potassium iodide dropwise, maintaining the temperature below -5 °C. The iodide ion acts as a nucleophile, displacing the diazonium group.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a 10 N aqueous sodium hydroxide solution until the pH reaches 11. This neutralizes the excess acid and precipitates any inorganic salts.
-
Extract the product into dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane as the eluent to afford 2-Chloro-3-iodo-5-methylpyridine as a solid.
-
Synthesis of the Starting Material: 3-Amino-2-chloro-5-methylpyridine
A common route to 3-Amino-2-chloro-5-methylpyridine involves the nitration of 2-chloro-5-methylpyridine followed by reduction of the nitro group. However, this method can suffer from issues with regioselectivity and harsh reaction conditions.[5] Alternative, more selective syntheses have been developed.[5][6] For instance, a multi-step synthesis starting from malononitrile and acetone has been reported.[6] A key intermediate in some routes is 2-chloro-3-cyano-4-methylpyridine, which can be hydrolyzed to the corresponding amide and then subjected to a Hofmann rearrangement to yield the desired amine.[5]
Section 3: Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Chloro-3-iodo-5-methylpyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position while leaving the 2-chloro substituent available for subsequent transformations.
Selective Cross-Coupling Reactions
The disparate reactivity of the C-I and C-Cl bonds is the cornerstone of this molecule's utility. This allows for a stepwise and controlled introduction of different functionalities onto the pyridine scaffold.
-
Suzuki-Miyaura Coupling: The iodo group at the 3-position can be selectively coupled with a wide range of boronic acids and their derivatives under standard palladium-catalyzed conditions.[7][8] This allows for the introduction of aryl, heteroaryl, or vinyl substituents at this position. The less reactive chloro group at the 2-position typically remains intact under these conditions, enabling a subsequent, more forcing Suzuki coupling if desired.[7]
-
Sonogashira Coupling: The C-I bond is also readily functionalized via Sonogashira coupling with terminal alkynes, providing access to alkynylpyridine derivatives.[9] This reaction is a powerful tool for the construction of carbon-carbon triple bonds.
-
Buchwald-Hartwig Amination: The C-I bond can also participate in Buchwald-Hartwig amination reactions to form C-N bonds, although the reactivity of the C-Cl bond in this reaction can be a competing pathway depending on the specific catalytic system and reaction conditions.[10][11][12]
Logical Flow of a Stepwise Functionalization
Sources
- 1. 2-Chloro-3-iodo-5-methylpyridine | 59782-91-1 [sigmaaldrich.com]
- 2. 2-Chloro-3-iodo-5-methylpyridine | C6H5ClIN | CID 29919374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 59782-91-1|2-Chloro-3-iodo-5-methylpyridine|BLD Pharm [bldpharm.com]
- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
